![molecular formula C11H12Br2O B2619897 6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2h)-ol CAS No. 120698-52-4](/img/structure/B2619897.png)
6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a cyclopenta[cd]pentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of octahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or to convert the compound into a more reduced form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include dehalogenated compounds and reduced alcohols.
Scientific Research Applications
6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
6,6-Dichlorooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
6,6-Diiodooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol:
Uniqueness
6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2H)-ol is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and provide distinct properties compared to its chloro and iodo analogs. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
7,7-dibromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c12-11(13)8-4-1-3-5-2-10(14,7(3)8)9(11)6(4)5/h3-9,14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNESNZJVMXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4(C2C5C1C3C4C5(Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
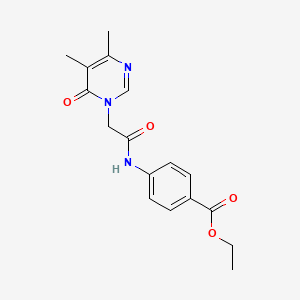

![1-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2619817.png)
![N-(2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2619821.png)
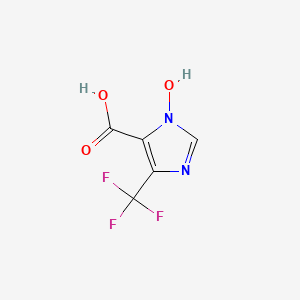
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2619824.png)
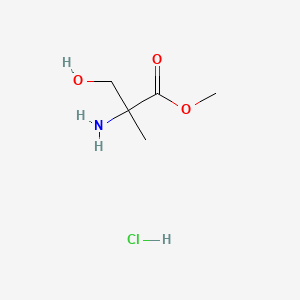
![n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2619826.png)
![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)
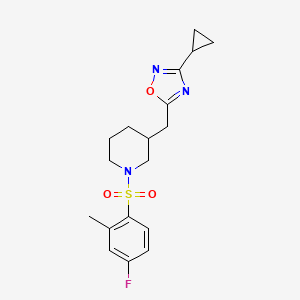
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2619835.png)
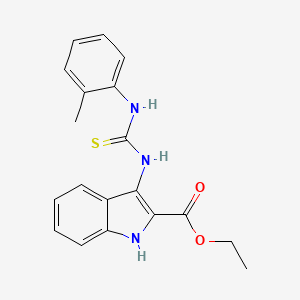
![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619837.png)
